Cas no 946212-78-8 (2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

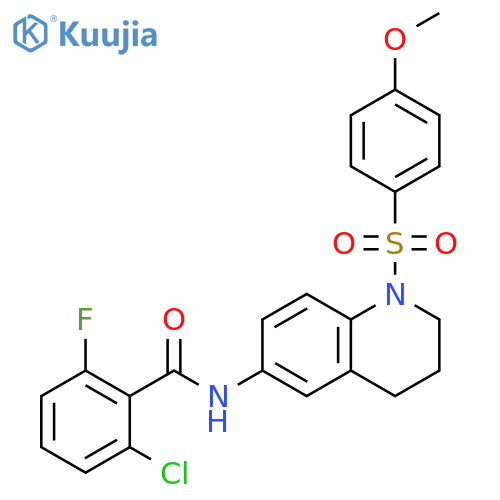

946212-78-8 structure

商品名:2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

CAS番号:946212-78-8

MF:C23H20ClFN2O4S

メガワット:474.932307243347

CID:5513229

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide

- 2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

-

- インチ: 1S/C23H20ClFN2O4S/c1-31-17-8-10-18(11-9-17)32(29,30)27-13-3-4-15-14-16(7-12-21(15)27)26-23(28)22-19(24)5-2-6-20(22)25/h2,5-12,14H,3-4,13H2,1H3,(H,26,28)

- InChIKey: SINBNMQWNBMFHE-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=C(OC)C=C1)(=O)=O)(=O)C1=C(F)C=CC=C1Cl

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2042-0326-4mg |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-3mg |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-1mg |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-20mg |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-40mg |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-2mg |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-10μmol |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-5μmol |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-5mg |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2042-0326-2μmol |

2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

946212-78-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

946212-78-8 (2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 57707-64-9(2-azidoacetonitrile)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量